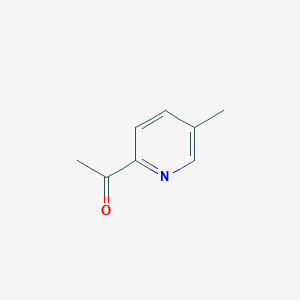

2-Acetyl-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFBKLLKNHMBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517258 | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5308-63-4 | |

| Record name | 1-(5-Methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of a variety of organic compounds. Its unique structural features, comprising a pyridine ring functionalized with both a methyl and an acetyl group, make it a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] The electron-withdrawing nature of the acetyl group and the electron-donating nature of the methyl group on the pyridine ring influence its reactivity and create opportunities for diverse chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and key reactivity profiles, to support its application in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | --INVALID-LINK-- |

| Molecular Weight | 135.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(5-methylpyridin-2-yl)ethan-1-one | --INVALID-LINK-- |

| CAS Registry Number | 36357-38-7 | --INVALID-LINK-- |

| Appearance | Pale-Yellow Oil | --INVALID-LINK-- |

| Boiling Point | 55-56 °C (at oil pump pressure) | --INVALID-LINK-- |

| Density | ~1.03 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, chloroform). Partly miscible with water. | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Water Solubility | 61.4 g/L | --INVALID-LINK-- |

| logP | 1.06 | --INVALID-LINK-- |

| pKa (Strongest Basic) | 3.18 | --INVALID-LINK-- |

| Polar Surface Area | 29.96 Ų | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Spectral Data

Detailed spectral analysis is essential for the characterization and quality control of this compound. The expected spectral data are summarized below.

Table 3: Predicted Spectral Data

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃) | δ ~8.4-8.6 (s, 1H, H-6), ~7.6-7.8 (d, 1H, H-4), ~7.1-7.3 (d, 1H, H-3), ~2.6 (s, 3H, COCH₃), ~2.4 (s, 3H, CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~158 (C-2), ~148 (C-6), ~137 (C-4), ~132 (C-5), ~123 (C-3), ~26 (COCH₃), ~18 (CH₃) ppm. |

| IR (neat) | ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600, 1450 cm⁻¹ (C=C and C=N ring stretching), ~1360 cm⁻¹ (C-H bend of CH₃), ~830 cm⁻¹ (C-H out-of-plane bend).[2][3][4] |

| Mass Spectrometry (EI) | M⁺ at m/z = 135, fragments at m/z = 120 (M-CH₃)⁺, 92 (M-COCH₃)⁺. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of a corresponding pyridine derivative.[5] The following is a representative experimental protocol based on literature procedures for similar compounds.

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Materials:

-

2,5-Lutidine

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

-

Anhydrous aluminum trichloride (AlCl₃) (optional, as a Lewis acid catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 2,5-lutidine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-BuLi or LDA in an appropriate solvent is added dropwise to the cooled solution of 2,5-lutidine. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 2-methyl group.

-

The acetylating agent (acetic anhydride or acetyl chloride) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Note: This is a generalized procedure. Reaction conditions such as temperature, reaction time, and the choice of base and acetylating agent may need to be optimized for the best yield and purity.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the pyridine ring and its substituents.

References

- 1. 5-Acetyl-2-methylpyridine [myskinrecipes.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

2-Acetyl-5-methylpyridine CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Acetyl-5-methylpyridine, a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical identity and structure, serving as a foundational resource for its application in research and development.

Chemical Identity and Properties

This compound, also known by its systematic name 1-(5-methylpyridin-2-yl)ethanone, is a substituted pyridine derivative. The presence of both a methyl group and an acetyl group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.

A comprehensive summary of its chemical identifiers is presented in the table below, facilitating accurate documentation and procurement.

| Identifier | Value | Source |

| CAS Number | 5308-63-4 | [1][2] |

| Molecular Formula | C₈H₉NO | [1][2][3][4] |

| Molecular Weight | 135.16 g/mol | [1] |

| IUPAC Name | 1-(5-methylpyridin-2-yl)ethanone | |

| Synonyms | This compound | [1][2] |

| InChI | InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3 | [3][4] |

| InChIKey | SBFBKLLKNHMBOH-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(=O)c1ccc(C)cn1 | [3] |

Chemical Structure

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with an acetyl group (a carbonyl group bonded to a methyl group) and at the 5-position with a methyl group. This arrangement of functional groups influences its chemical reactivity and potential as a precursor in various synthetic pathways.

Caption: Chemical structure of this compound.

References

A Technical Guide to the Spectroscopic Data of 2-Acetyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Acetyl-5-methylpyridine. Due to the limited availability of experimental spectra for this specific isomer, this guide incorporates predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside experimental mass spectrometry data for the closely related isomer, 5-Acetyl-2-methylpyridine. This compilation is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-one

-

Molecular Formula: C₈H₉NO[1]

-

Molecular Weight: 135.16 g/mol [1]

-

CAS Number: 13959-02-9 (for this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following NMR data is predicted and should be used as a reference for experimental verification.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | H-6 (Pyridine) |

| ~7.8 | d | 1H | H-4 (Pyridine) |

| ~7.3 | d | 1H | H-3 (Pyridine) |

| ~2.6 | s | 3H | -COCH₃ (Acetyl) |

| ~2.4 | s | 3H | -CH₃ (Methyl) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (Acetyl) |

| ~158 | C-2 (Pyridine, C-COCH₃) |

| ~150 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~133 | C-5 (Pyridine, C-CH₃) |

| ~122 | C-3 (Pyridine) |

| ~26 | -COCH₃ (Acetyl) |

| ~18 | -CH₃ (Methyl) |

Infrared (IR) Spectroscopy Data

Note: The following IR data is predicted and should be used as a reference for experimental verification.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2920-2980 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (acetyl ketone) |

| ~1580-1600 | Strong | C=C/C=N stretch (pyridine ring) |

| ~1450-1480 | Medium | C-H bend (methyl) |

| ~1360 | Medium | C-H bend (acetyl) |

| ~830 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Note: The following data is from the experimental mass spectrum of the isomer 5-Acetyl-2-methylpyridine and is expected to show a similar fragmentation pattern.

Electron Ionization (EI) Mass Spectrum of 5-Acetyl-2-methylpyridine[2]

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 120 | ~80 | [M - CH₃]⁺ |

| 92 | ~40 | [M - COCH₃]⁺ |

| 65 | ~25 | Pyridine ring fragment |

| 43 | ~30 | [CH₃CO]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard single-pulse sequence is typically used on a 400 or 500 MHz spectrometer. Data is acquired with a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] The number of scans can range from 8 to 16 for moderately concentrated samples.[2]

-

¹³C NMR Acquisition: A standard proton-decoupled single-pulse experiment is commonly employed. The spectral width is typically set from 0 to 220 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (from 128 to several thousand) and a longer relaxation delay (2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a common method is Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] The spectrum is then obtained from the thin film on the plate. For liquid samples, a drop can be placed between two salt plates to create a thin liquid film.[3]

Mass Spectrometry (MS)

For a volatile compound like this compound, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[5]

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Logical Relationship for Structural Elucidation

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

Solubility Profile of 2-Acetyl-5-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Acetyl-5-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is critical for process development, formulation, and quality control. While specific quantitative data for this compound in organic solvents is limited in publicly available literature, this guide summarizes the available qualitative information, presents quantitative data for the closely related compound 2-acetylpyridine as a surrogate, and provides detailed experimental protocols for solubility determination.

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in a range of organic solvents are not extensively reported. However, qualitative assessments consistently indicate its good solubility in common non-aqueous solvents. One source states that 5-acetyl-2-methylpyridine is soluble in many organic solvents such as ethanol, ether, and chloroform.[1] Another source indicates its solubility in ethanol, acetone, and dichloromethane.[1]

For aqueous solubility, a predicted value of 61.4 g/L is available.[2] Additionally, a log10 of its water solubility in mol/L has been reported as -2.37.

To provide a comparative reference, the following table summarizes the available quantitative solubility data for the structurally similar compound, 2-acetylpyridine. Researchers can use this data as a preliminary guide for solvent selection, while recognizing that the methyl group in this compound may influence its solubility profile.

Table 1: Quantitative Solubility of 2-Acetylpyridine

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 18.2 g/100g [3][4] |

| Water | Not Specified | 170 g/L[5] |

| Ethanol | Not Specified | Soluble[5][6] |

| Ether | Not Specified | Soluble[5][6] |

| Acetate | Not Specified | Soluble[3][4] |

| Acids | Not Specified | Soluble[6] |

| Carbon Tetrachloride | Not Specified | Slightly Soluble[3][4] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a standard and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, chloroform)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials each containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in g/100 mL or mol/L.

Workflow for Solubility Determination

References

- 1. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 2. Showing Compound this compound (FDB019936) - FooDB [foodb.ca]

- 3. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 2-Acetyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of 2-Acetyl-5-methylpyridine, with a focus on its boiling point and density. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the closely related isomer, 5-Acetyl-2-methylpyridine, and the parent compound, 2-Acetylpyridine, to provide a comparative context for researchers.

Physical Properties of this compound and Related Compounds

| Property | This compound | 5-Acetyl-2-methylpyridine | 2-Acetylpyridine |

| Molecular Formula | C₈H₉NO[1][2] | C₈H₉NO | C₇H₇NO[3][4] |

| Molecular Weight | 135.16 g/mol [1] | 135.17 g/mol [5] | 121.14 g/mol [3] |

| Boiling Point | Data not available | 240-242 °C[6], 55-56 °C (at reduced pressure)[5] | 188-189 °C[4] |

| Density | Data not available | ~1.03 g/cm³[6] | 1.08 g/mL[4] |

Experimental Protocols

Detailed experimental methodologies for determining the boiling point and density of liquid organic compounds like this compound are crucial for obtaining reliable and reproducible data. The following are generalized protocols based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and convenient technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Capillary tube (sealed at one end)

-

Sample of the liquid compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing mineral oil, making sure the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density (Gravimetric Method)

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of the liquid compound

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with the liquid sample to a known volume.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Synthesis Workflow for Acetylpyridines

While specific signaling pathways involving this compound are not documented, it is a valuable intermediate in organic synthesis. The following diagram illustrates a generalized synthetic workflow for the preparation of acetylpyridines.

References

- 1. chemeo.com [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 5. 5-Acetyl-2-methylpyridine [myskinrecipes.com]

- 6. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-5-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 2-acetyl-5-methylpyridine and its derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, and its substituted analogues are of significant interest for the development of novel therapeutic agents. This document details synthetic methodologies, presents characterization data in a structured format, and explores the potential mechanisms of action of these compounds.

Synthesis of the Core Scaffold: 5-Acetyl-2-methylpyridine

The parent compound, 5-acetyl-2-methylpyridine, serves as a crucial starting material for the synthesis of a wide range of derivatives. Several synthetic strategies have been reported for its preparation, primarily involving the functionalization of a pre-existing pyridine ring.

1.1. Synthetic Routes

Two primary methods for the synthesis of 5-acetyl-2-methylpyridine are prevalent in the literature:

-

Acetylation of 2-Picoline (2-Methylpyridine): This approach involves the direct acetylation of 2-picoline. To achieve the desired regioselectivity at the 5-position, the reaction often employs a strong base, such as lithium, to form a picolyl lithium intermediate, which is then reacted with an acetylating agent like acetic anhydride.[1] Lewis acid catalysis, for instance with zinc chloride, can also be used to direct the acetylation.[2]

-

Grignard Reaction with 5-Methylpyridine-2-carbonitrile: An alternative route begins with 5-methylpyridine-2-carbonitrile. This compound is treated with a methylmagnesium bromide Grignard reagent, which attacks the nitrile carbon. Subsequent hydrolysis of the intermediate imine yields the desired ketone, 5-acetyl-2-methylpyridine.

The overall synthetic workflow can be visualized as follows:

1.2. Experimental Protocol: Acetylation of 2-Picoline (General Procedure)

This protocol is a generalized representation based on established chemical principles for pyridine acetylation.

-

Preparation of Picolyl Lithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-picoline in dry tetrahydrofuran (THF) is prepared. The solution is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium, is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period to ensure the complete formation of the 2-picolyl lithium intermediate.

-

Acetylation: Acetic anhydride is added dropwise to the solution of 2-picolyl lithium at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-acetyl-2-methylpyridine.

Characterization of 5-Acetyl-2-methylpyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected characterization data for 5-acetyl-2-methylpyridine, compiled from spectroscopic databases and analogous compounds.

| Technique | Parameter | Expected Value |

| Mass Spectrometry | Molecular Weight | 135.16 g/mol [3] |

| Major Fragments (m/z) | 135 (M+), 120, 92, 65[3] | |

| ¹H NMR | Chemical Shift (δ) | Expected signals for methyl protons (2), acetyl protons (3), and pyridine ring protons (3). Based on 5-ethyl-2-methylpyridine, signals would appear around 8.3 (d), 7.4 (dd), 7.1 (d), 2.6 (s), and 2.5 (s) ppm.[4] |

| ¹³C NMR | Chemical Shift (δ) | Expected signals for two methyl carbons, one carbonyl carbon, and five pyridine ring carbons. Based on 5-ethyl-2-methylpyridine, signals would appear in the ranges of 15-26 ppm (alkyl), 123-156 ppm (aromatic), and ~198 ppm (carbonyl).[4][5] |

| Infrared (IR) | Wavenumber (cm⁻¹) | Expected characteristic peaks for C=O stretching (ketone) around 1680-1700 cm⁻¹, C=N and C=C stretching (pyridine ring) around 1550-1600 cm⁻¹, and C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹. |

Synthesis and Characterization of this compound Derivatives

The this compound core can be readily modified to generate a library of derivatives with diverse physicochemical properties and biological activities. A common derivatization strategy involves the alkylation of the α-carbon of the acetyl group.

3.1. Experimental Protocol: α-Alkylation of the Acetyl Group

The following is a representative protocol for the α-alkylation of an acetylpyridine, which can be adapted for 5-acetyl-2-methylpyridine.[6]

-

Deprotonation: To a stirred solution of 5-acetyl-2-methylpyridine in dry toluene in a round-bottom flask, sodium hydride (NaH) and a phase transfer catalyst (e.g., 18-crown-6-ether) are added. The mixture is stirred for approximately 20 minutes to facilitate the formation of the enolate.

-

Alkylation: Two equivalents of an appropriate alkyl or aryl halide (e.g., iodomethane, benzyl bromide) are added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

3.2. Characterization Data for Representative Derivatives

The following table presents representative characterization data for derivatives synthesized from the closely related 2-acetylpyridine, illustrating the expected spectroscopic changes upon derivatization.[6]

| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Methyl-1-(pyridin-2-yl)propan-1-one | 4.00 (pent, 1H, CH), 1.25 (d, 6H, CH₃) | 201.52 (C=O), 48.36 (CH), 36.31 (CH₃) |

| 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one | 1.45 (s, 9H, CH₃) | 203.46 (C=O), 48.36 (C(CH₃)₃), 28.10 (CH₃) |

| 2-Naphthylmethyl-1-(pyridin-2-yl)ethan-1-one | 5.04 (pent, 1H, CH), 3.39 (dd, 2H, CH₂), 2.95 (dd, 2H, CH₂) | 203.50 (C=O), 48.00 (CH), 37.45 (CH₂) |

Biological Activities and Potential Signaling Pathways

Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties.[1][7]

4.1. Antimicrobial Activity

Numerous pyridine derivatives have been reported to possess antibacterial and antifungal properties.[1][8][9] The mechanism of action for antimicrobial pyridines can be varied but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

4.2. Anticonvulsant Activity

Certain pyridine derivatives have shown promise as anticonvulsant agents.[7][10][11] The primary mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems. For some heterocyclic compounds, including those with a pyridine core, the mechanism is thought to involve the enhancement of GABAergic inhibition. This can occur through positive allosteric modulation of GABA-A receptors at the benzodiazepine binding site, which increases the influx of chloride ions and leads to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[10][12]

The proposed signaling pathway for the anticonvulsant action of certain pyridine derivatives is illustrated below.

4.3. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a versatile scaffold for the synthesis of a diverse array of derivatives. The synthetic routes are accessible, and the core structure can be readily functionalized to modulate its physicochemical and biological properties. The demonstrated antimicrobial and potential anticonvulsant activities of related pyridine compounds suggest that derivatives of this compound are promising candidates for further investigation in drug discovery and development programs. This guide provides the foundational information required for researchers to embark on the synthesis, characterization, and biological evaluation of this important class of molecules.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 3. 5-Acetyl-2-methylpyridine [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR [m.chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Potential Biological Activity of 2-Acetyl-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylpyridine, a substituted pyridine derivative, is a compound of interest with potential applications in medicinal chemistry. While direct and extensive research on its biological activities is limited, its structural features, shared with a broad class of bioactive pyridine-containing molecules, suggest a potential for antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the speculated biological activities of this compound, supported by data from structurally related compounds. It includes detailed experimental protocols for assessing these activities and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the field of medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. The nitrogen atom in the pyridine ring and the potential for diverse substitutions allow for a wide range of pharmacological activities. This compound (CAS No: 36357-38-7) is a pyridine derivative that serves as an intermediate in the synthesis of pharmaceuticals, such as nicotinic acid derivatives, and agrochemicals.[1] While its primary use has been as a synthetic building block, preliminary information suggests potential intrinsic biological activities. Some sources indicate that it may possess antibacterial and anti-inflammatory properties, purportedly showing inhibitory effects against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and having potential in the context of Alzheimer's disease due to its anti-inflammatory effects. However, it is crucial to note that these claims are not yet substantiated by peer-reviewed primary literature.

This guide aims to consolidate the available information on this compound and to extrapolate its potential biological activities based on the established profiles of structurally analogous compounds. We will delve into its potential as an antimicrobial and anti-inflammatory agent, provide standardized experimental protocols for its evaluation, and present quantitative data from related molecules to serve as a benchmark for future studies.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often starting from 2-methylpyridine (2-picoline). A common strategy involves the acetylation of the pyridine ring. One plausible method is the Friedel-Crafts acylation or a related reaction. For instance, 2-picoline can be acetylated using reagents like acetyl chloride or acetic anhydride in the presence of a suitable catalyst, such as a Lewis acid.[2] The reaction conditions, including temperature, reaction time, and the ratio of reactants, would need to be carefully optimized to favor the desired substitution pattern.

Potential Biological Activities

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[3] Derivatives of 2-acetylpyridine, such as Schiff bases and thiosemicarbazones, have demonstrated notable antibacterial and antifungal activities. This suggests that this compound itself could exhibit antimicrobial properties. The acetyl group and the pyridine nitrogen can participate in interactions with bacterial enzymes or cellular structures, potentially disrupting essential biological processes.

Quantitative Data for Structurally Related Pyridine Derivatives (Antimicrobial Activity)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against common bacterial strains. This data is provided to offer a comparative baseline for the potential efficacy of this compound.

| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |

| Pyrrolopyrimidines | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 - 64 | [4] |

| Pyrimidine Derivative | PYB01 | Staphylococcus aureus | 168.4 µM | [5] |

| Alkyl Pyridinols | EA-02-009 | Staphylococcus aureus | 0.5 - 1 | [6] |

| Alkyl Pyridinols | JC-01-072 | Staphylococcus aureus | 4 | [6] |

| Pyridothienopyrimidines | 4'-(4-methylpiperazin-1-yl) derivative | Gram-positive & Gram-negative bacteria | 7.81 - 15.63 | [7] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and many pyridine-containing compounds have been investigated for their anti-inflammatory potential.[8] The mechanism of action often involves the inhibition of key inflammatory mediators or signaling pathways. For instance, some pyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes or modulate the production of pro-inflammatory cytokines. Given that chronic inflammation is implicated in a variety of diseases, the anti-inflammatory potential of this compound warrants investigation.

Quantitative Data for Structurally Related Pyridine Derivatives (Anti-inflammatory Activity)

This table presents the anti-inflammatory activity of selected pyridine derivatives, which can serve as a reference for evaluating this compound.

| Compound Class | Derivative Example | Assay | Activity | Reference |

| 3-hydroxy pyridine-4-one | Compound A (with benzyl substitution) | Carrageenan-induced paw edema | 67% inhibition at 20 mg/kg | [9] |

| 3-hydroxy pyridine-4-one | Compound C | Carrageenan-induced paw edema | Significant inhibition at 100 & 200 mg/kg | [9] |

| Thiazolo[4,5-b]pyridines | Compound 7 | Carrageenan-induced paw edema | 47.2% inhibition | [10] |

| Thiazolo[4,5-b]pyridines | Compound 8 | Carrageenan-induced paw edema | 53.4% inhibition | [10] |

| Pyridopyrimidinone | Compound IIIi (with 4-benzothiazol-2-yl) | In vivo anti-inflammatory assay | Superior to methoxy derivative | [11] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[9][10]

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac), and test groups (different doses of this compound).

-

Compound Administration: The test compound and standard drug are administered intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Potential Mechanism of Action: Signaling Pathways

Inhibition of NF-κB Signaling Pathway

A common mechanism for anti-inflammatory compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. The hypothetical inhibition of this pathway by this compound is depicted below.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation into its potential biological activities. While direct evidence is currently sparse, the well-documented antimicrobial and anti-inflammatory properties of numerous other pyridine derivatives provide a strong rationale for its evaluation. The experimental protocols and comparative data presented in this guide offer a framework for initiating such studies.

Future research should focus on:

-

Systematic screening: Evaluating the antimicrobial activity of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and MIC values.

-

In-depth anti-inflammatory studies: Utilizing both in vitro and in vivo models to quantify its anti-inflammatory efficacy and elucidate the underlying mechanisms of action, including its effects on cytokine production and key signaling pathways like NF-κB.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for any observed biological activity, which can guide the design of more potent and selective compounds.

By systematically exploring the biological potential of this compound, the scientific community can uncover new therapeutic leads and expand the pharmacological utility of the versatile pyridine core.

References

- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Molecular Modeling of 2-Acetyl-5-methylpyridine

Introduction

2-Acetyl-5-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity is crucial for its application in drug development and other fields. Theoretical studies and molecular modeling provide a powerful, cost-effective approach to investigate these characteristics at the atomic level. While specific computational studies on this compound are limited in publicly available literature, this guide outlines the established computational methodologies and expected findings based on comprehensive theoretical investigations of its parent molecule, 2-acetylpyridine, and other closely related derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular geometries, vibrational frequencies, and electronic properties.[1] These theoretical predictions, when benchmarked against experimental data, offer deep insights into the molecule's behavior and potential interactions. This guide serves as a resource for researchers and scientists, detailing the protocols for such theoretical studies and presenting expected data in a structured format.

Computational Methodologies

The cornerstone of modern theoretical studies on organic molecules like this compound is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its accuracy in predicting molecular properties.[2][3]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Creation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). The DFT method with the B3LYP functional is selected.

-

Basis Set Choice: A Pople-style basis set, such as 6-311++G(d,p), is commonly chosen. This set provides a good balance between computational cost and accuracy for molecules containing C, H, N, and O atoms. The "++" indicates the inclusion of diffuse functions for anions and lone pairs, while "(d,p)" adds polarization functions for more accurate geometry and property prediction.

-

Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation (a stable structure). This iterative process adjusts bond lengths, angles, and dihedrals until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[3]

-

Data Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, angles), electronic properties, and vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Below is a general workflow for performing computational analysis on a molecule like this compound.

Structural and Electronic Properties

Theoretical calculations provide detailed information on the molecule's geometric structure and electronic distribution.

Geometric Parameters

| Parameter | Atom Pair/Triplet | Type | Expected Value |

| Bond Length | C-C (ring) | Ångström (Å) | 1.38 - 1.40 |

| Bond Length | C-N (ring) | Ångström (Å) | 1.33 - 1.35 |

| Bond Length | C=O (acetyl) | Ångström (Å) | ~1.23 |

| Bond Length | C-C (acetyl) | Ångström (Å) | 1.50 - 1.52 |

| Bond Angle | C-N-C (ring) | Degrees (°) | ~117 |

| Bond Angle | C-C-C (ring) | Degrees (°) | 118 - 121 |

| Bond Angle | C-C=O (acetyl) | Degrees (°) | ~120 |

| Dihedral Angle | N-C-C=O | Degrees (°) | ~0 (cis) or ~180 (trans) |

Note: These are illustrative values based on related compounds. Actual calculated values may vary.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties.[4] A smaller gap suggests higher reactivity. For pyridine derivatives, the HOMO is typically localized on the pyridine ring, while the LUMO may be distributed over the acetyl group, indicating a potential site for nucleophilic attack.

| Property | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: Values are illustrative and highly dependent on the computational method and basis set.

Vibrational Spectra Analysis

Theoretical frequency calculations are instrumental in assigning experimental FT-IR and Raman spectra.[5] Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for precise assignment of spectral bands to specific functional groups, such as C=O stretching, C-H stretching, and pyridine ring breathing modes. Studies on 2-acetylpyridine have shown excellent agreement between calculated (scaled) and observed vibrational frequencies, often with deviations of less than 4 cm⁻¹.[3]

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Stretching of C-H bonds on the pyridine ring | 3050 - 3150 |

| C-H Stretch (Methyl) | Asymmetric/Symmetric stretching of C-H in CH₃ | 2900 - 3000 |

| C=O Stretch | Stretching of the carbonyl group | 1680 - 1710 |

| C-C Stretch (Ring) | Pyridine ring skeletal vibrations | 1400 - 1600 |

| Ring Breathing | In-plane breathing motion of the pyridine ring | 990 - 1050 |

| C-H Bend (Out-of-plane) | Bending of aromatic C-H bonds | 700 - 900 |

Note: These are typical ranges. The exact position of peaks can be influenced by conformation and intermolecular interactions.

Molecular Docking and Drug Development

For drug development professionals, molecular docking is a key computational technique used to predict how a small molecule (ligand), such as this compound, binds to a specific protein target.[6][7] This method helps in understanding the binding mode and affinity, guiding the design of more potent and selective inhibitors.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is optimized using a DFT method as described previously.

-

Receptor Preparation: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site of the protein is defined, usually based on the location of a known inhibitor or by identifying conserved pockets.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different orientations and conformations of the ligand within the active site.

-

Scoring and Analysis: The program calculates a binding score (e.g., in kcal/mol) for each pose, estimating the binding affinity. The poses with the best scores are analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

The following diagram illustrates the logical workflow of a molecular docking study.

References

- 1. arxiv.org [arxiv.org]

- 2. scielo.br [scielo.br]

- 3. A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eajournals.org [eajournals.org]

- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Sourcing of 2-Acetyl-5-methylpyridine: A Technical Guide

For researchers and professionals in drug development, the timely procurement of key chemical intermediates is critical. 2-Acetyl-5-methylpyridine, a versatile heterocyclic building block, is integral to the synthesis of various pharmaceutical compounds. This guide provides an in-depth overview of its commercial availability, key suppliers, and common synthetic routes.

Chemical and Physical Properties

This compound is a pale-yellow oil.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals, such as nicotinic acid derivatives, and in the development of agrochemicals like herbicides and insecticides.[2] Its chemical structure allows for further modifications, making it a valuable component in the research and development of new organic compounds.[2]

| Property | Value |

| CAS Number | 36357-38-7 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.17 g/mol |

| Boiling Point | 55-56°C (Oil Pump)[2] |

| Storage Temperature | -20°C[2] |

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound in different grades and quantities, catering to both research and industrial needs. The following table summarizes the offerings from several key suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Aladdin Scientific | min 97% | 1 gram | For professional research and industrial use only.[3] |

| MySkinRecipes | 97% | 250mg, 1g | Lead time of 10-20 days.[2] |

| ChemicalBook | 98%, 99%+ | g to kg scale | Lists multiple suppliers with varying purities and pricing.[1] |

| Pipzine Chemicals | High Purity | Bulk and custom orders | Offers factory-direct pricing and technical support.[4] |

| SciSupplies | 97.0% | 25g | Provides detailed safety and handling information.[5] |

| 2a biotech | Not specified | Not specified | Lists the compound under their product catalog.[6] |

Procurement Workflow

The process of acquiring this compound for research or development purposes typically follows a standardized workflow, from initial supplier identification to final delivery and quality control.

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound involves the acetylation of a 2-methylpyridine precursor.[4]

Method 1: Acetylation of 2-Methylpyridine

This common method utilizes an acetylation reagent, such as acetyl chloride or acetic anhydride, in the presence of a suitable catalyst.

-

Starting Material: 2-methylpyridine

-

Reagents: Acetyl chloride or acetic anhydride

-

Catalyst: A Lewis acid, for instance, anhydrous aluminum trichloride, can be used to increase the reaction rate.[4]

The general procedure involves the reaction of 2-picoline (2-methylpyridine) with lithium, followed by treatment with acetic anhydride to achieve acetylation.[1]

Method 2: Multi-step Synthesis from Related Pyridine Compounds

An alternative approach involves using other pyridine-containing compounds as starting materials. This multi-step process requires careful control of reaction conditions to achieve the desired product. The steps may include substitution, oxidation, reduction, and acylation reactions to gradually modify the starting material and introduce the necessary functional groups to yield high-purity this compound.[4]

For professionals in drug development and research, understanding the commercial landscape and synthetic accessibility of key intermediates like this compound is crucial for efficient project planning and execution. The information provided in this guide serves as a foundational resource for sourcing and utilizing this important chemical compound.

References

- 1. 5-ACETYL-2-METHYLPYRIDINE | 36357-38-7 [chemicalbook.com]

- 2. 5-Acetyl-2-methylpyridine [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 5. 5-Acetyl-2-methylpyridine, 97.0%, 25g [scisupplies.eu]

- 6. 2abiotech.net [2abiotech.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Acetyl-5-methylpyridine from 2,5-Lutidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-acetyl-5-methylpyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,5-lutidine. The synthesis is primarily achieved through a selective acylation reaction, a common strategy for the functionalization of methylpyridines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis from 2,5-lutidine (also known as 2,5-dimethylpyridine) involves the selective functionalization of one of the two methyl groups. The methyl group at the 2-position is more acidic and sterically accessible for deprotonation and subsequent reaction with an acylating agent. This protocol outlines a common and effective method for this transformation.

Reaction Principle

The core of this synthesis is the deprotonation of the 2-methyl group of 2,5-lutidine using a strong base, followed by quenching the resulting anion with an acetylating agent. The selectivity for the 2-position is driven by the inductive effect of the nitrogen atom in the pyridine ring, which increases the acidity of the protons on the adjacent methyl group.

Experimental Protocols

Method 1: Acylation via Lithiation

This protocol is based on the well-established method of selective acylation of lutidines.[1] It involves the use of a strong organolithium base to generate a nucleophilic intermediate, which then reacts with an acylating agent.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,5-Lutidine | C₇H₉N | 107.15 | ≥98% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Sigma-Aldrich |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with 2,5-lutidine (10.7 g, 100 mmol) and anhydrous tetrahydrofuran (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically develop a deep red or orange color, indicating the formation of the lithiated species. The mixture is stirred at -78 °C for an additional 1 hour.

-

Acylation: Acetic anhydride (11.2 g, 110 mmol) is added dropwise to the reaction mixture at -78 °C over 20 minutes. The color of the solution will likely change or fade. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extraction: The aqueous layer is separated, and the organic layer is collected. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 60-75%

Characterization Data:

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₈H₉NO |

| Molar Mass | 135.16 g/mol |

| Boiling Point | ~ 195-200 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 2.65 (s, 3H), 2.40 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 200.5, 152.0, 148.5, 137.0, 131.0, 123.5, 26.0, 18.0 |

Visualizations

Reaction Pathway

Caption: Chemical transformation from 2,5-lutidine to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Methods and Considerations

While the lithiation-acylation route is robust, other methods can be considered, though they may be less direct or efficient for this specific transformation.

-

Oxidation of 2-Ethyl-5-methylpyridine: If 2-ethyl-5-methylpyridine is available, its oxidation could yield the desired product. However, this would involve an additional synthetic step to prepare the starting material.

-

Reaction with Acetic Anhydride via N-oxide: As suggested in the literature for related compounds, formation of the 2,5-lutidine-N-oxide followed by reaction with acetic anhydride could be a potential route.[2] This pathway often leads to acetoxymethyl derivatives, which would require a subsequent oxidation step to yield the acetyl group.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon).

-

The reaction is performed at very low temperatures. Use appropriate insulated gloves when handling dry ice and acetone.

This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the protocol based on their specific laboratory conditions and scale, always prioritizing safety.

References

2-Acetyl-5-methylpyridine: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylpyridine, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive acetyl group and a modifiable pyridine ring, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This scaffold has been successfully incorporated into compounds targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases. These application notes provide an overview of the key applications of this compound in drug discovery and development, complete with detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Applications in Medicinal Chemistry

The utility of this compound as a scaffold is highlighted by its role in the synthesis of several important classes of therapeutic agents.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent example of the application of a closely related isomer, 5-acetyl-2-methylpyridine, is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The pyridine moiety is a key component of the pharmacophore responsible for the selective inhibition of the COX-2 enzyme.

Anticancer Agents

Derivatives of 2-acetylpyridine have demonstrated significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Chalcones derived from 2-acetylpyridine have been shown to exhibit cytotoxic activity against various cancer cell lines.

Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial compounds. Derivatives of this compound, including chalcones and other heterocyclic systems, have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from 2-acetylpyridine and its isomers.

Table 1: Anticancer Activity of 2-Acetylpyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Chalcone-naphthoquinone hybrid | MCF-7 (Breast) | 6.0 - 110.5 | [1] |

| Chalcone-naphthoquinone hybrid | HT-29 (Colon) | 6.0 - 110.5 | [1] |

| Pyridine-based PIM-1 inhibitor | MCF-7 (Breast) | 0.5 | [2] |

| Pyridine-based PIM-1 inhibitor | HepG2 (Liver) | 5.27 | [2] |

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| Thiazolo[4,5-b]pyridin-2-one | P. aeruginosa | 0.21 | |

| Thiazolo[4,5-b]pyridin-2-one | E. coli | 0.21 |

Experimental Protocols

Protocol 1: Synthesis of Chalcones from 2-Acetylpyridine (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from 2-acetylpyridine and a substituted aromatic aldehyde.

Materials:

-

2-Acetylpyridine

-

Substituted aromatic aldehyde

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-acetylpyridine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Prepare a solution of KOH or NaOH in ethanol (e.g., 10% w/v).

-

Slowly add the alkaline solution to the flask containing the reactants while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyridine derivatives against bacterial strains.[3][4][5]

Materials:

-

Synthesized pyridine derivatives

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized pyridine derivatives against a specific kinase.[6][7][8]

Materials:

-

Synthesized pyridine derivatives

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

96-well or 384-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Reaction Setup: To the wells of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions of the specific kinase assay kit being used (e.g., ADP-Glo™, Z'-LYTE™).

-

Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Caption: Experimental workflow for the synthesis of chalcones.

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. youtube.com [youtube.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Acetyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Acetyl-5-methylpyridine as a key starting material. The methodologies outlined below focus on the preparation of chalcones, pyrazolines, and pyrimidines, which are classes of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic systems. Its pyridine ring imparts specific electronic properties and potential for biological interactions, while the acetyl group provides a reactive handle for condensation and cyclization reactions. The methyl group at the 5-position can influence the electronic and steric properties of the resulting molecules, potentially modulating their biological activity. This document outlines key synthetic transformations of this compound into valuable heterocyclic scaffolds.

Synthesis of Chalcones from this compound

Chalcones are important intermediates in the synthesis of various heterocyclic compounds, including flavonoids, pyrazolines, and pyrimidines. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.

Experimental Workflow: Chalcone Synthesis

Caption: Workflow for the synthesis of chalcones.

Protocol: General Procedure for the Synthesis of (E)-1-(5-methylpyridin-2-yl)-3-(aryl)prop-2-en-1-ones (Chalcones)

This protocol is adapted from the Claisen-Schmidt condensation of 2-acetylpyridine.[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.

Table 1: Representative Quantitative Data for Chalcone Synthesis (Analogous to 2-Acetylpyridine Derivatives)

| Entry | Ar-group | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 85-95 | 78-80 |

| 2 | 4-Chlorophenyl | 80-90 | 120-122 |

| 3 | 4-Methoxyphenyl | 88-96 | 95-97 |

| 4 | 4-Nitrophenyl | 75-85 | 160-162 |